molecular formula C19H44NO6P B1460119 1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- CAS No. 799279-66-6

1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

Cat. No. B1460119
CAS RN: 799279-66-6
M. Wt: 413.5 g/mol
InChI Key: SYLRGFVSCWCOJC-FYZYNONXSA-O
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Description

Lysophosphatidic acid (LPA) is a lysophospholipid (LPL), that is made up of glycerol 3-phosphate (G3P), fatty acids, and phosphates. It is mainly produced in plants.

Scientific Research Applications

Adhesive Polymers Development Researchers have synthesized and characterized new monomers like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate for adhesive polymer applications. These monomers have shown improved hydrolytic stability compared to their counterparts and demonstrated potential in dental applications due to their non-cytotoxic effects and strong adhesive properties Moszner et al., 2006.

Biotechnological Production of Diols The microbial production of diols like 1,3-propanediol (1,3-PD) and 1,2-propanediol (1,2-PD) from renewable materials is a significant area of research. These diols serve as platform chemicals for green chemistry applications, including the production of polymers and biofuels Zeng & Sabra, 2011.

Flame Retardancy in Polymers Novel flame-retardant materials incorporating dihydroxy-containing ammonium phosphate demonstrate significant improvements in limiting oxygen index (LOI) values and UL-94 ratings, showcasing their potential in enhancing the fire safety of biobased polymers like poly(lactic acid) Jian et al., 2018.

Enhanced Microbial Strains for Chemical Production Genetic engineering and metabolic engineering approaches have led to the development of microbial strains capable of efficiently producing chemicals like 1,3-PD. These advancements highlight the potential for sustainable production of valuable chemicals from glycerol and other substrates Yang et al., 2018.

Binding and Interaction Studies Research into the binding interactions between phosphate groups and polyammonium macrocycles provides insights into the design of new materials and sensors for detecting phosphates, important in environmental monitoring and biochemistry Gerasimchuk et al., 2000.

properties

IUPAC Name

azanium;(2S)-1-hexadecoxy-3-phosphonooxypropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23;/h19H,2-18H2,1H3,(H2,21,22,23);1H3/q-1;/p+1/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLRGFVSCWCOJC-FYZYNONXSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
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1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
Reactant of Route 6
1,2-Propanediol, 3-(hexadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-

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